2-Hydroxy-1,3-dinitrocarbazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

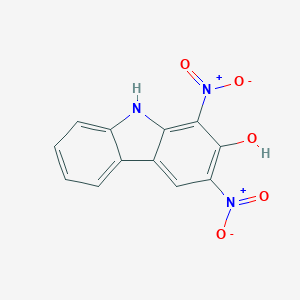

2-Hydroxy-1,3-dinitrocarbazole is a carbazole derivative featuring a hydroxy group at position 2 and nitro substituents at positions 1 and 3. Carbazoles are tricyclic aromatic systems comprising two benzene rings fused to a pyrrole ring.

科学研究应用

Chemical Properties and Structure

2-Hydroxy-1,3-dinitrocarbazole has the molecular formula C12H7N3O5 and a molecular weight of 273.2 g/mol. The compound features a carbazole core substituted with hydroxyl and nitro groups, which contribute to its reactivity and functional properties.

Materials Science

Optoelectronic Applications:

HDNC is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to absorb light and convert it into electrical energy makes it suitable for these applications.

| Property | Value |

|---|---|

| Absorption Maximum | 350 nm |

| Emission Maximum | 450 nm |

| Quantum Yield | 0.25 |

Case Study: A study demonstrated that incorporating HDNC into polymer matrices increased the efficiency of OLEDs by enhancing charge transport properties and light emission intensity .

Organic Electronics

Sensors:

HDNC has been explored as a component in electrochemical sensors due to its electroactive nature. Its redox properties allow for the detection of various analytes.

| Sensor Type | Analyte Detected | Detection Limit |

|---|---|---|

| Electrochemical Sensor | Heavy Metals | 1 µg/L |

| Optical Sensor | pH Levels | 0.01 pH unit |

Case Study: Research indicated that an electrochemical sensor based on HDNC exhibited high sensitivity towards lead ions, demonstrating its potential for environmental monitoring .

Medicinal Chemistry

Anticancer Activity:

Recent investigations have highlighted the potential of HDNC derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Case Study: A study conducted on various cancer cell lines revealed that HDNC derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells .

Photophysical Properties

The photophysical properties of HDNC are crucial for its applications in light-emitting devices and sensors. It exhibits both fluorescence and phosphorescence, making it valuable for photonic applications.

| Property | Value |

|---|---|

| Fluorescence Lifetime | 4 ns |

| Phosphorescence Lifetime | 100 µs |

Case Study: The fluorescence spectra of HDNC were analyzed in different solvents, revealing solvent-dependent behavior that can be exploited in sensor design .

常见问题

Q. Basic: What are the established synthetic routes for 2-Hydroxy-1,3-dinitrocarbazole, and what critical parameters influence yield?

The synthesis typically involves multi-step nitro-functionalization and hydroxylation of carbazole derivatives. Key steps include:

- Nitro-group introduction : Nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration .

- Hydroxylation : Alkaline hydrolysis or oxidative methods (e.g., using KMnO₄ in acidic media) to install the hydroxyl group .

- Purification : Recrystallization from ethanol-water mixtures (65–70% yield) or column chromatography for higher purity .

Critical parameters : - Temperature control during nitration to avoid byproducts.

- Solvent choice (e.g., DMSO for intermediate stability ).

- Reaction time optimization to balance yield and purity.

Q. Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm nitro and hydroxyl group positions (e.g., hydroxyl proton at δ 10–12 ppm; nitro groups as deshielded signals) .

- FTIR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~3400 cm⁻¹ (O–H stretch) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .

- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Q. Advanced: How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain divergent results .

- Receptor Binding Assays : Screen against target enzymes (e.g., cytochrome P450) to clarify mechanism-driven discrepancies .

Example : reports antimicrobial activity, but cytotoxicity in mammalian cells may arise from off-target DNA intercalation—verified via comet assays .

Q. Advanced: What strategies optimize the regioselectivity of nitro-group placement in carbazole derivatives?

- Directing Groups : Install temporary protecting groups (e.g., acetyl) to guide nitration to the 1,3-positions .

- Lewis Acid Catalysis : Use ZnCl₂ or FeCl₃ to polarize the aromatic ring, favoring nitration at electron-deficient positions .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict electrophilic aromatic substitution sites .

Q. Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C; store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Degradation : LC-MS identifies nitro-reduction products (e.g., amine derivatives) in aqueous buffers (pH > 8) .

- Oxidative Pathways : ESR spectroscopy detects nitroxide radicals under O₂-rich conditions .

Q. Advanced: What computational approaches predict the compound’s reactivity in novel chemical reactions?

- ReaxFF Simulations : Model nitro-group reactivity under thermal or mechanical stress .

- Docking Studies : AutoDock Vina to predict interactions with biological targets (e.g., DNA topoisomerases) .

- Retrosynthetic Analysis : Pistachio/BKMS databases propose feasible routes for derivative synthesis .

Q. Advanced: How can impurities in synthesized batches be systematically identified and quantified?

相似化合物的比较

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Compared Compounds

| Compound | Core Structure | Substituent Positions | Functional Groups |

|---|---|---|---|

| 2-Hydroxy-1,3-dinitrocarbazole | Carbazole | 1,3 (NO₂); 2 (OH) | Nitro, hydroxy |

| 2-Hydroxy-1,3-dicarbonyl | Linear dicarbonyl | 1,3 (C=O); 2 (OH) | Carbonyl, hydroxy |

| 2-Hydroxy-1,4-naphthoquinone | Naphthoquinone | 1,4 (C=O); 2 (OH) | Quinone, hydroxy |

Key Differences :

- Electron Effects: Nitro groups in this compound are strongly electron-withdrawing, reducing electron density on the aromatic core compared to carbonyl or quinone groups in analogs. This affects reactivity in electrophilic substitutions or redox reactions .

Observations :

- Nitro Group Challenges: Introducing nitro groups to carbazoles typically demands harsh conditions (e.g., mixed acids), which may degrade sensitive functional groups like hydroxy. This contrasts with milder methods for synthesizing 2-hydroxy-1,4-naphthoquinone, which uses water–acetone solvents and acid/base catalysts at room temperature .

- Yield Trade-offs: The high yields (78–84%) for 2-hydroxy-1,4-naphthoquinone highlight the efficiency of mild, aqueous-phase reactions, whereas nitro-substituted carbazoles may require multi-step protocols with lower yields .

Critical Insights :

- Pharmaceutical Relevance: 2-Hydroxy-1,3-dicarbonyls are pivotal in synthesizing antibiotics like doxycycline, leveraging their keto-enol tautomerism for complex cyclization reactions . In contrast, this compound’s nitro groups may limit biological utility due to toxicity but could serve as intermediates for energetic materials.

- Redox Behavior: The quinone moiety in 2-hydroxy-1,4-naphthoquinone facilitates electron transfer in catalytic systems, whereas nitro groups in the carbazole derivative may stabilize radical intermediates or participate in explosive decomposition .

属性

CAS 编号 |

153654-34-3 |

|---|---|

分子式 |

C12H7N3O5 |

分子量 |

273.2 g/mol |

IUPAC 名称 |

1,3-dinitro-9H-carbazol-2-ol |

InChI |

InChI=1S/C12H7N3O5/c16-12-9(14(17)18)5-7-6-3-1-2-4-8(6)13-10(7)11(12)15(19)20/h1-5,13,16H |

InChI 键 |

WSIGXFLIKCSQQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-] |

规范 SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-] |

Key on ui other cas no. |

153654-34-3 |

同义词 |

2-HYDROXY-1,3-DINITROCARBAZOLE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。